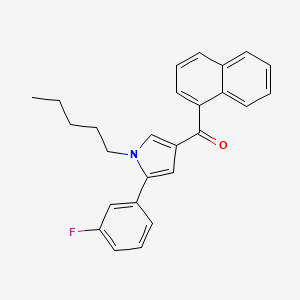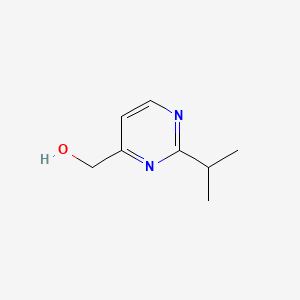
(2-Isopropylpyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Isopropylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further structural analysis would require more specific data or computational modeling.
Wissenschaftliche Forschungsanwendungen
Synthesis and Solvolysis
(Brown & Waring, 1977) detailed the synthetic routes to 2-isopropyipyrimidine and its derivatives. They undergo α-bromination and solvolysis in methanol, suggesting their potential utility in organic synthesis and chemical reactions.
Sensor Development for Enantiodiscrimination
(Malinowska et al., 2020) used enantiopure aziridin-2-yl methanols as sensors for enantiodiscrimination of α-racemic carboxylic acids. This indicates a potential application in chiral analysis and separation technologies.
Precursors in Biomimetic Ligand Synthesis
(Gaynor, McIntyre, & Creutz, 2023) reported the use of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol as a precursor for biomimetic chelating ligands, highlighting its role in advanced chemical synthesis.
Studies in Lipid Dynamics
(Nguyen et al., 2019) explored the impact of methanol on lipid dynamics, indicating the relevance of such compounds in understanding biological membranes and solubilizing agents in membrane studies.
Computational and Structural Analysis
(Anga et al., 2014) investigated substituted perimidines, involving methanol derivatives in their study. This research aids in understanding molecular structures and mechanisms through computational and experimental methods.
Solubility Modelling in Aqueous Solutions
(Zheng et al., 2019) examined the solubility of pyrimidinone derivatives in various alcohols, providing insights into solubility behavior and thermodynamics in chemical processes.
Production of Chiral Intermediates
(Ni, Zhou, & Sun, 2012) discussed the use of Kluyveromyces sp. for the stereoselective reduction of a pyridinyl methanone to a chiral intermediate, demonstrating applications in pharmaceutical synthesis.
Anti-tubercular Agent Research
(Napoleon, Khan, Jeong, & Chung, 2015) synthesized indazol-2-yl(pyridin-4-yl)methanones as potential anti-tubercular agents, showing the compound's utility in medicinal chemistry.
Eigenschaften
IUPAC Name |
(2-propan-2-ylpyrimidin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-4,6,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDEKRGJVZZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
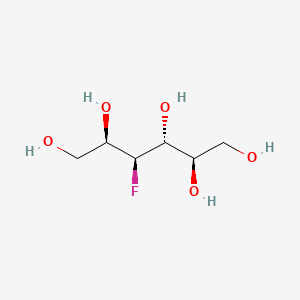
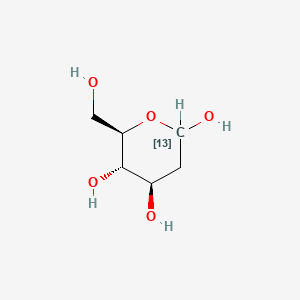
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/no-structure.png)
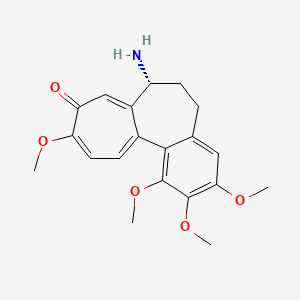
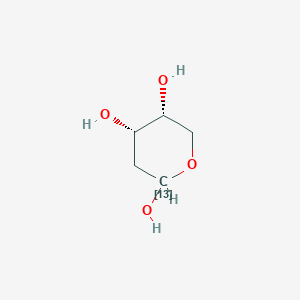
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
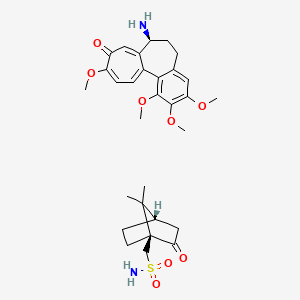
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
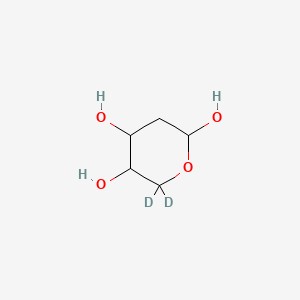
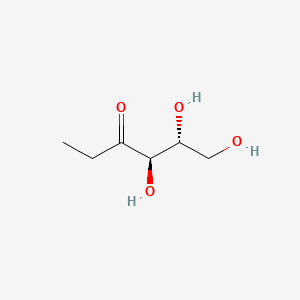
![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)
